molecular formula C9H9NOS B8326771 2-Phenylthioethyl isocyanate CAS No. 34946-14-0

2-Phenylthioethyl isocyanate

Cat. No. B8326771
M. Wt: 179.24 g/mol
InChI Key: QGYLZKLDOZRNEH-UHFFFAOYSA-N
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Patent
US04349552

Procedure details

The reaction of 3-phenylthiopropionic acid and diphenylphosphoryl azide in a solution of triethyl amine and benzene provided a solution comprising 2-phenylthioethyl isocyanate (I.R.: 2260 cm-1), which was reacted with 5-fluorouracil to provide 1-[N-(2-phenylthioethyl)carbamoyl]-5-fluorouracil substantially in the similar method to that of Example 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[CH2:8][C:9](O)=[S:10])C=CC=CC=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:31]([CH2:34]C)CC)C.[CH:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[C:36]1([S:10][CH2:9][CH2:8][N:31]=[C:34]=[O:19])[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=S)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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